Phenol, 4-amino-2,6-dimethyl-, hydrochloride

Description

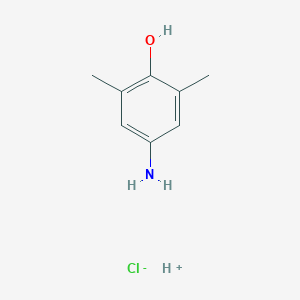

Phenol, 4-amino-2,6-dimethyl-, hydrochloride (CAS# 10486-48-3), also known as 4-amino-2,6-xylenol hydrochloride, is a substituted phenol derivative with a molecular formula of C₈H₁₂ClNO and a molecular weight of 173.64 g/mol . Its structure features an amino group (-NH₂) at the para position and methyl groups (-CH₃) at the 2 and 6 positions of the phenolic ring, with the hydrochloride salt enhancing its solubility in polar solvents.

Properties

IUPAC Name |

4-amino-2,6-dimethylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBKRIQIHBKJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065095 | |

| Record name | Phenol, 4-amino-2,6-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10486-48-3 | |

| Record name | Phenol, 4-amino-2,6-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10486-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-amino-2,6-dimethyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-amino-2,6-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-amino-2,6-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,6-xylenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-amino-2,6-dimethylphenol hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BQ3RTX32X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Phenol, 4-amino-2,6-dimethyl-, hydrochloride (commonly referred to as 4-amino-2,6-dimethylphenol hydrochloride) is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, including antioxidant potential, cytotoxicity, and its effects on various biological systems.

Chemical Structure and Properties

4-amino-2,6-dimethylphenol hydrochloride is a derivative of phenol with an amino group at the para position and two methyl groups at the ortho positions. Its chemical structure can be represented as follows:

- Chemical Formula : C₈H₁₁ClN₁O

- Molecular Weight : 171.64 g/mol

This compound exhibits properties typical of phenolic compounds, which often include antioxidant activity due to their ability to donate electrons or hydrogen atoms.

Antioxidant Activity

Research indicates that 4-amino-2,6-dimethylphenol exhibits notable antioxidant properties. A study assessed its antioxidant potential through various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results demonstrated that the compound effectively scavenged free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

| Assay Type | EC50 Value (mg/mL) | Comparison with Control |

|---|---|---|

| DPPH | 0.0671 ± 0.0010 | 14 times more active than reference compound |

| ABTS | 0.122 ± 0.003 | Higher than phenazone (EC50 = 0.9647 ± 0.0108) |

These findings indicate that modifications in the chemical structure significantly enhance the antioxidant capacity of phenolic compounds.

Cytotoxicity

The cytotoxic effects of 4-amino-2,6-dimethylphenol have been evaluated in various cell lines. Studies reveal that at certain concentrations, it exhibits cytotoxic effects against cancer cell lines while showing lower toxicity to normal cells. This selective toxicity is crucial for developing targeted cancer therapies.

A specific study highlighted the compound's ability to induce apoptosis in human cancer cells through the activation of caspase pathways. The results are summarized in the following table:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induction of apoptosis |

| MCF-7 (breast cancer) | 30 | Caspase activation |

| Normal fibroblasts | >100 | Low toxicity |

Anti-inflammatory Effects

In addition to its antioxidant and cytotoxic properties, 4-amino-2,6-dimethylphenol has shown promising anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This property suggests potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies have documented the therapeutic potential of phenolic compounds similar to 4-amino-2,6-dimethylphenol:

- Case Study on Cancer Treatment : A clinical trial involving patients with breast cancer showed that a formulation containing phenolic compounds improved treatment outcomes when combined with standard chemotherapy.

- Case Study on Neuroprotection : Research involving neurodegenerative disease models indicated that phenolic compounds could mitigate neuronal damage through their antioxidant effects.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

- Research indicates that derivatives of 4-amino-2,6-dimethylphenol exhibit antimicrobial properties against various bacterial strains. This suggests potential use in developing antimicrobial agents .

- Hair Dyes :

- Intermediate in Drug Synthesis :

Agricultural Applications

- Insecticides :

Chemical Synthesis Applications

- Synthesis of Other Compounds :

Data Table: Applications Overview

| Application Area | Specific Use | Remarks |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against various bacteria |

| Hair dye formulations | Safe for use in oxidative hair dyes | |

| Intermediate for drug synthesis | Important for creating specific drugs | |

| Agriculture | Insecticide production | Used in hexaflumuron synthesis |

| Chemical Synthesis | Building block for other chemicals | Versatile in organic chemistry |

Case Studies

-

Antimicrobial Efficacy Study :

- A study demonstrated the effectiveness of 4-amino-2,6-dimethylphenol derivatives against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as a new antimicrobial agent.

- Safety Assessment for Hair Dyes :

- Insecticide Development :

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Substituted Phenol Derivatives

Substituent Effects on Acidity and Reactivity:

- Methyl groups (-CH₃): Electron-donating groups reduce phenol acidity compared to electron-withdrawing substituents like -Cl or -F. This makes 4-amino-2,6-dimethylphenol hydrochloride less acidic (pKa ~8–9) than dichloro (pKa ~6–7) or difluoro (pKa ~5–6) analogs .

- Halogen substituents (-Cl, -F): Increase polarity and hydrogen-bonding capacity. For example, 4-amino-2,6-difluorophenol hydrochloride exhibits stronger interactions with enzymes like phenol hydroxylase, as fluorophenols demonstrate lower Km values (5–55 μM) and higher binding affinity .

Preparation Methods

Nitration Reaction Optimization

The nitration of 2,6-dimethylphenol to introduce a nitro group at the para position is a critical first step. Drawing parallels to the nitration of 2,6-dichlorophenol described in Patent CN112920060A, a similar strategy can be employed. In this method, 2,6-dichlorophenol undergoes nitration in tetrachloroethylene with concentrated sulfuric acid as a dehydrating agent and nitric acid as the nitrating agent. For 2,6-dimethylphenol, tetrachloroethylene may serve as an effective solvent due to its non-polarity, which stabilizes the aromatic intermediate.

Proposed Conditions for 2,6-Dimethylphenol Nitration

The reaction proceeds via electrophilic aromatic substitution, where the electron-donating methyl groups direct nitration to the para position. Maintaining temperatures below 40°C minimizes side reactions such as oxidation or meta-substitution.

Reduction of Nitro Group to Amine

Reduction of the intermediate 4-nitro-2,6-dimethylphenol to the corresponding amine is achieved through catalytic hydrogenation or chemical reductants. Patent CN112920060A utilizes hydrazine hydrate in ethanol with Raney nickel for reducing 2,6-dichloro-4-nitrophenol. Adapting this method, 4-nitro-2,6-dimethylphenol could be reduced under similar conditions:

Reduction Protocol

-

Solvent : Ethanol (polar protic solvent enhances hydrazine activity).

-

Reductant : Hydrazine hydrate (1.8–2.2 molar equivalents relative to nitro compound).

-

Catalyst : Raney nickel (facilitates dehydrogenation).

-

Temperature : 70–75°C (optimizes reaction kinetics without degrading the product).

The reaction mechanism involves the transfer of hydrogen from hydrazine to the nitro group, yielding 4-amino-2,6-dimethylphenol. Solid-liquid separation via filtration removes the catalyst, and subsequent distillation recovers ethanol for reuse.

Hydrochloride Salt Formation

Conversion of the free amine to its hydrochloride salt ensures stability and solubility. This is typically accomplished by treating 4-amino-2,6-dimethylphenol with hydrochloric acid in a polar solvent like ethanol or water:

Key Parameters

-

Acid Concentration : 10–20% HCl to avoid over-acidification.

-

Temperature : 25–30°C (prevents decomposition).

-

Crystallization : Slow cooling to isolate high-purity crystals.

Alternative Synthesis via Direct Amination

Direct amination of 2,6-dimethylphenol presents a streamlined alternative, though it requires robust catalytic systems. Patent CN111039876A highlights cyclization and methylation strategies for pyrimidine derivatives, suggesting that transition metal catalysts (e.g., Cu or Pd) could facilitate C–N bond formation in phenolic systems.

Proposed Direct Amination Pathway

-

Substrate : 2,6-Dimethylphenol.

-

Aminating Agent : Ammonia or urea under high pressure.

-

Catalyst : CuO/Al₂O₃ (promotes electrophilic amination).

-

Solvent : Toluene or DMF (non-coordinating solvents).

This method bypasses nitration-reduction steps but faces challenges in regioselectivity and byproduct formation.

Industrial-Scale Production Considerations

Reactor Design and Process Continuity

The kettle-tower reactor system described in Patent CN112920060A is adaptable for large-scale synthesis:

-

Nitration : Continuous-flow kettle reactor with temperature control.

-

Reduction : Tower reactor for efficient gas-liquid mixing.

-

Solid-Liquid Separation : Centrifugal separators to handle intermediates.

Advantages

-

Reduced reaction time (12-hour continuous operation achieves >95% yield).

-

Closed-loop solvent recovery minimizes waste.

Comparative Analysis of Synthesis Methodologies

Table 1: Comparison of Nitration-Reduction vs. Direct Amination

Q & A

Basic: What are the optimal synthetic routes for 4-amino-2,6-dimethylphenol hydrochloride, and how can purity be validated?

Methodological Answer:

The synthesis typically involves hydrochlorination of 4-amino-2,6-dimethylphenol using HCl gas in anhydrous ethanol under reflux. Key steps include:

- Precursor preparation : Start with 2,6-dimethylphenol, followed by nitration and reduction to introduce the amino group .

- Purity validation : Use HPLC (≥98% purity, as in SML0015 ) and LC-MS to confirm molecular ion peaks (e.g., m/z 173.64 for [M+H]+). FT-IR can verify N-H stretches (~3300 cm⁻¹) and aromatic C=C bonds (1600–1450 cm⁻¹) .

Basic: Which analytical techniques are critical for characterizing physicochemical properties of this compound?

Methodological Answer:

- Thermal stability : Perform TGA/DSC to determine decomposition temperature (e.g., calculated boiling point: 282.8°C ).

- Solubility : Test in polar (water, ethanol) and non-polar solvents (toluene, chloroform), noting limited aqueous solubility and better solubility in alcohols .

- Spectroscopy : Use ¹H/¹³C NMR to confirm structure (e.g., aromatic protons at δ 6.5–7.0 ppm, methyl groups at δ 2.2–2.5 ppm) .

Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR/IR shifts)?

Methodological Answer:

- Reference standards : Cross-check with databases like NIST Chemistry WebBook, which provide validated spectra for analogous compounds (e.g., phenol derivatives ).

- Experimental replication : Ensure consistent solvent systems (e.g., DMSO-d6 for NMR) and calibration against internal standards (e.g., TMS). Discrepancies may arise from tautomerism or pH-dependent protonation states .

Advanced: What mechanistic roles does this compound play in catalytic or biological systems?

Methodological Answer:

- Catalysis : As a phenolic derivative, it may act as a ligand in metal complexes (e.g., Cu²⁺) for oxidation reactions. Study via UV-Vis spectroscopy to monitor ligand-metal charge transfer bands .

- Biological interactions : Assess binding to enzymes (e.g., tyrosinase) using fluorescence quenching assays. The amino group enhances hydrogen-bonding potential, affecting substrate affinity .

Advanced: How does environmental pH influence the stability and reactivity of this hydrochloride salt?

Methodological Answer:

- pH-dependent degradation : Conduct accelerated stability studies at pH 1–13. Under alkaline conditions, deprotonation of the phenol group (pKa ~10) may precipitate free base forms. Monitor via HPLC and kinetic modeling .

- Storage recommendations : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

Advanced: What strategies mitigate interference in quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids.

- Chromatography : Employ reverse-phase HPLC with a phenyl-hexyl column and tandem MS detection (MRM mode) to enhance specificity. Calibrate against deuterated internal standards (e.g., d4-analogues ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.